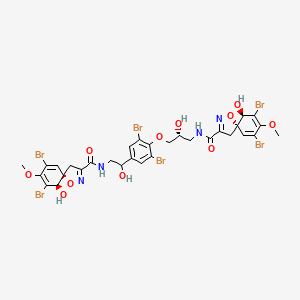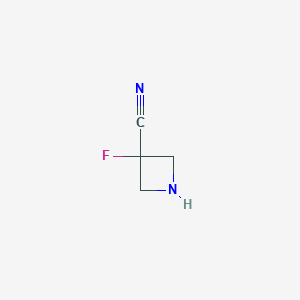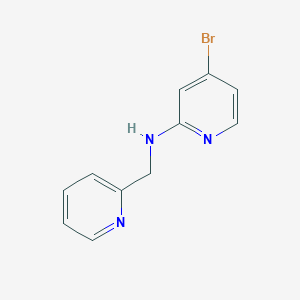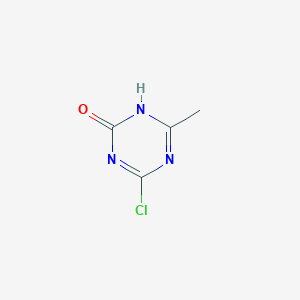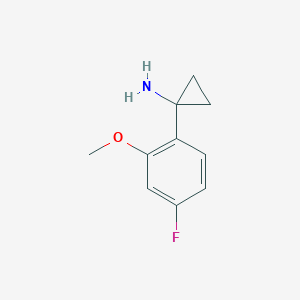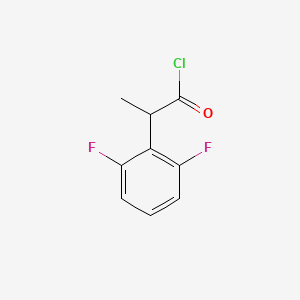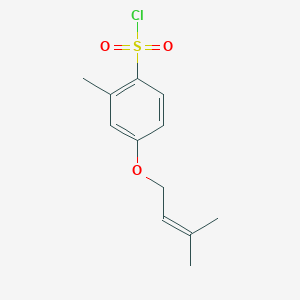![molecular formula C12H7BF4O2 B12845814 (2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with four fluorine atoms and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3’,4’,5’-tetrafluoro-1,1’-biphenyl.
Reaction with Boronic Acid: The bromo compound is reacted with a boronic acid derivative under palladium-catalyzed conditions. A common method involves using tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and toluene as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily undergoes:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form boronic esters and reduction to form boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dioxane.
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Often uses reducing agents like sodium borohydride.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action for (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the fluorine atoms and biphenyl structure, making it less reactive in certain cross-coupling reactions.
(2,3,4,5-Tetrafluorophenyl)boronic Acid: Similar in structure but lacks the biphenyl moiety, affecting its reactivity and applications.
Uniqueness: (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its combination of fluorine atoms and biphenyl structure, which enhances its reactivity and makes it particularly useful in forming complex biaryl compounds through cross-coupling reactions .
Propiedades
Fórmula molecular |
C12H7BF4O2 |
|---|---|
Peso molecular |
269.99 g/mol |
Nombre IUPAC |
[3-fluoro-4-(3,4,5-trifluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H7BF4O2/c14-9-5-7(13(18)19)1-2-8(9)6-3-10(15)12(17)11(16)4-6/h1-5,18-19H |
Clave InChI |
CJPWFNFSUZPANK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



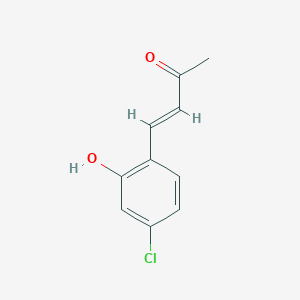
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)
